![molecular formula C18H19NO3S B12613242 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid CAS No. 649773-59-1](/img/structure/B12613242.png)
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Acylierung von 2-(Propan-2-yl)phenylsulfid mit Chloracetylchlorid, um 2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetylchlorid zu bilden. Diese Zwischenverbindung wird dann unter basischen Bedingungen mit 3-Aminobenzoesäure umgesetzt, um die Zielverbindung zu erhalten.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, um entsprechende Amine oder Alkohole zu erhalten.
Substitution: Der aromatische Ring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Salpetersäure zur Nitrierung, Halogene (z. B. Brom) zur Halogenierung.
Hauptsächlich gebildete Produkte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine, Alkohole.
Substitution: Nitroderivate, halogenierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays.
Medizin: Erforscht auf sein Potenzial als Therapeutikum, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Sulfanylacetamidogruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren eingehen und deren Aktivität möglicherweise hemmen. Die Benzoesäureeinheit kann ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen.
Wirkmechanismus
The mechanism of action of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanylacetamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure:
2-(Propan-2-yl)phenylsulfid: Ein Vorläufer bei der Synthese der Zielverbindung.
3-Aminobenzoesäure: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Einzigartigkeit
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoesäure zeichnet sich durch die Kombination einer Sulfanylgruppe und einer Acetamidogruppe aus, die an einen Benzoesäurekern gebunden sind. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften und potenzielle biologische Aktivitäten, die in anderen ähnlichen Verbindungen nicht üblich sind.
Eigenschaften
CAS-Nummer |
649773-59-1 |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-[[2-(2-propan-2-ylphenyl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
USLDHGGCJPRRHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


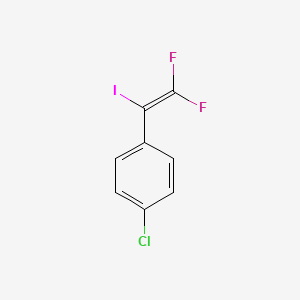
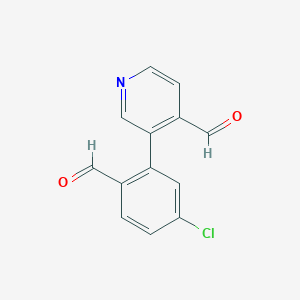


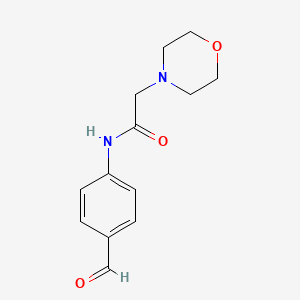
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
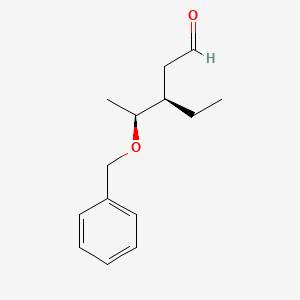
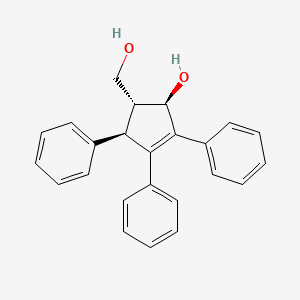

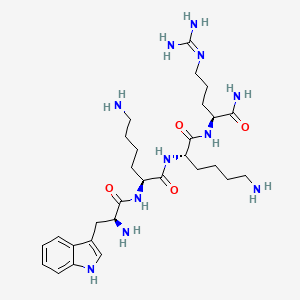
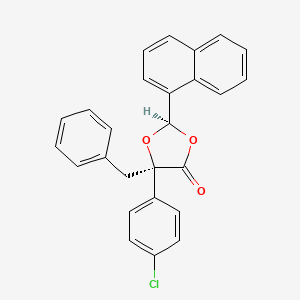
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
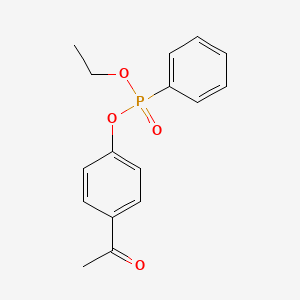
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
